Fmoc-N-amido-PEG4-TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-PEG4-TFP ester involves the reaction of an Fmoc-protected amine with a PEG spacer and a TFP ester. The Fmoc protecting group on the N-terminus of the molecule cleaves easily with standard peptide chemistry . The product works equally well in solid-phase and solution-phase synthetic processes . The TFP esters are more hydrolytically stable than NHS esters and have an optimum pH range of 7.5 – 8.0 for conjugation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same principles as laboratory synthesis but with optimized reaction conditions and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-amido-PEG4-TFP ester primarily undergoes substitution reactions. The Fmoc protecting group can be removed under basic conditions to obtain the free amine, which can then be used for further conjugations . The TFP ester reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection.
Conditions: Optimum pH range of 7.5 – 8.0 for TFP ester conjugation.
Major Products Formed
The major products formed from these reactions include peptides with a flexible, hydrophilic linker or spacer in the middle or joining two different peptides across the PEG bridge .
Scientific Research Applications
Fmoc-N-amido-PEG4-TFP ester has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis to introduce a water-soluble, amphiphilic spacer into a peptide chain.
Biology: Facilitates the creation of peptide conjugates with improved solubility and reduced steric hindrance.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the synthesis of various bioconjugates and functionalized materials.
Mechanism of Action
The mechanism of action of Fmoc-N-amido-PEG4-TFP ester involves the cleavage of the Fmoc protecting group under basic conditions to release the free amine, which can then react with primary amines to form stable amide bonds . The PEG spacer increases the hydrodynamic volume and improves the water solubility of the conjugate while remaining soluble in organic solvents .
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-amido-PEG4-acid: Contains an Fmoc-protected amine and a terminal carboxylic acid.
Fmoc-N-amido-PEG3-acid: Similar to Fmoc-N-amido-PEG4-acid but with a shorter PEG spacer.
Fmoc-N-amido-PEG6-acid: Similar to Fmoc-N-amido-PEG4-acid but with a longer PEG spacer.
Uniqueness
Fmoc-N-amido-PEG4-TFP ester is unique due to its combination of an Fmoc-protected amine and a TFP ester, which allows for efficient conjugation and improved stability in aqueous solutions compared to NHS esters .
Properties
Molecular Formula |
C32H33F4NO8 |
---|---|
Molecular Weight |
635.6 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H33F4NO8/c33-26-19-27(34)30(36)31(29(26)35)45-28(38)9-11-40-13-15-42-17-18-43-16-14-41-12-10-37-32(39)44-20-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,19,25H,9-18,20H2,(H,37,39) |
InChI Key |
WHOLLFBFIYSCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.